N,N,N',N'-Tetramethylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in water and most organic solvents

Synonyms

Canonical SMILES

Organic Chemistry:

Lewis Base and Ligand

TMEDA is a valuable Lewis base due to its lone pairs of electrons on the nitrogen atoms. This characteristic allows it to bind to Lewis acids, forming complexes used in various organic syntheses. For instance, TMEDA is employed in the deprotonation of weakly acidic compounds and the formation of Grignard reagents, which are crucial intermediates in numerous organic reactions .

Catalysis

TMEDA serves as a ligand in transition metal catalysis, influencing the reaction rate and selectivity. It participates in various catalytic processes, including hydroformylation (converting alkenes to aldehydes), hydrogenation (adding hydrogen to unsaturated bonds), and polymerization (forming polymers from monomers) .

Inorganic Chemistry:

- Synthesis of Coordination Complexes: TMEDA acts as a chelating ligand, meaning it can bind to a central metal ion through multiple donor atoms. This property makes it useful in synthesizing diverse coordination complexes with unique structures and properties, relevant in areas like catalysis, materials science, and medicinal chemistry .

Materials Science:

- Precursor for Metal-Organic Frameworks (MOFs): TMEDA plays a role in the synthesis of specific MOFs, which are porous crystalline materials with potential applications in gas storage, separation, and catalysis. The ligand properties of TMEDA influence the framework structure and functionality of the resulting MOFs .

Analytical Chemistry:

- Extraction and Separation: TMEDA finds use in extracting and separating specific metal ions from mixtures. This capability is beneficial in various analytical techniques, such as solvent extraction and ion chromatography, for environmental monitoring and material analysis .

Polymer Chemistry:

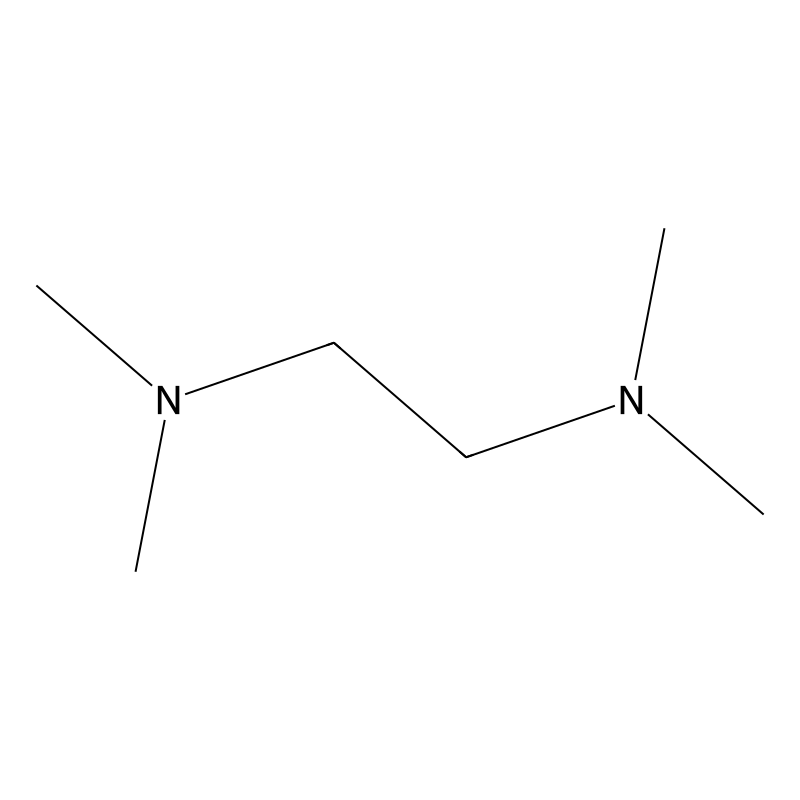

N,N,N',N'-Tetramethylethylenediamine, commonly referred to as tetramethylethylenediamine, is a bidentate tertiary amine with the chemical formula (CH₃)₂NCH₂CH₂N(CH₃)₂. It is derived from ethylenediamine by replacing the four hydrogen atoms on the nitrogen atoms with methyl groups. This compound appears as a colorless liquid, although older samples may exhibit a yellow tint and possess an odor reminiscent of rotting fish. It is highly soluble in water and organic solvents, making it versatile for various applications in both organic synthesis and biological research .

TMEDA's mechanism of action primarily relies on its Lewis basicity. The lone pairs of electrons on the nitrogen atoms readily donate electron density to electron-deficient Lewis acids. This electron donation forms a coordinate covalent bond between TMEDA and the Lewis acid, influencing the reactivity and behavior of the resulting complex.

In dehydrohalogenation reactions, TMEDA abstracts a proton (H+) from a substrate molecule due to its strong basicity. This deprotonation weakens the nearby C-X bond (where X is a halogen), leading to the expulsion of the halide ion (X-) and the formation of an alkene.

TMEDA poses several safety concerns:

- Toxicity: TMEDA is harmful if swallowed and causes severe skin burns and eye damage.

- Flammability: It is a highly flammable liquid and vapor with a flash point of 16.5 °C.

- Corrosivity: TMEDA is corrosive and can cause severe skin burns and eye damage upon contact.

N,N,N',N'-Tetramethylethylenediamine acts primarily as a ligand for metal ions, forming stable complexes with various metal halides such as zinc chloride and copper(I) iodide. These complexes are soluble in organic solvents, which enhances their utility in organic synthesis . In addition, it plays a crucial role in reactions involving organolithium reagents, facilitating higher reactivity compared to traditional clusters. For example, when combined with n-butyllithium, it creates a more reactive complex that can metallate aromatic compounds effectively .

Moreover, N,N,N',N'-Tetramethylethylenediamine is utilized as a catalyst in free radical polymerization processes. It is commonly paired with ammonium peroxodisulfate to initiate polymerization in peptide and protein studies, where it modifies amino acid residues through methyleneation reactions .

The synthesis of N,N,N',N'-Tetramethylethylenediamine typically involves the reaction of dimethylamine with dibromoalkane in the presence of dry tetrahydrofuran under controlled conditions. The process includes passing dry dimethylamine gas into tetrahydrofuran at low temperatures and subsequently adding dibromoalkane while stirring for an extended period. After completion, the reaction mixture undergoes several purification steps involving washing with chloroform and sodium hydroxide before yielding a light yellow gummy liquid .

Studies have shown that N,N,N',N'-Tetramethylethylenediamine can interact with various biological molecules during polymerization processes. For instance, it has been observed to modify lysine residues in peptides through methyleneation when used alongside ammonium peroxodisulfate. This interaction can influence the stability and functionality of proteins during synthesis and analysis .

Several compounds share structural similarities with N,N,N',N'-Tetramethylethylenediamine but exhibit unique properties:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Ethylenediamine | H₂NCH₂CH₂NH₂ | Lacks methyl groups; more basic properties |

| Bis(dimethylamino)methane | Me₂NCH₂NMe₂ | Contains an additional nitrogen atom |

| N,N-Dimethyl-1,2-ethanediamine | Me₂NCH₂CH₂NH | Only two methyl groups; less sterically hindered |

| 1,4-Diazabicyclo[2.2.2]octane | C₈H₁₄N₂ | More rigid structure; used as a strong base |

These compounds differ primarily in their steric hindrance, basicity, and coordination capabilities, which affect their reactivity and applications in various chemical processes.

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

121.0 °C

121 °C

Flash Point

Density

0.7765 @ 20 °C/4 °C

LogP

log Kow= 0.30

Odor

Melting Point

-55.0 °C

FP: -55 °C

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl-: ACTIVE

Dates

Cyclic and square wave voltammetry of chitooligosaccharides modified by osmium(VI) tetramethylethylenediamine

Mojmír Trefulka, Veronika OstatnáPMID: 32120319 DOI: 10.1016/j.bioelechem.2020.107494

Abstract

Compounds containing vicinal diol (glycol) groups, including saccharides, could be modified with sixvalent osmium complexes with nitrogenous ligands, particularly with N,N,N',N'-tetramethylethylenediamine (Os(VI)tem). The modification products are electrochemically active. Here we show that aminosaccharides can also be modified by Os(VI)tem. We studied chitosan oligosaccharides in their acetylated and deacetylated form in 0.2 M Na-phosphate, pH 6.9. Deacetylated chitosan oligosaccharides with free amino groups modified by Os(VI)tem yielded two peaks (peak I' at -0.15 V and peak II' at about -0.38 V) despite the fact that these oligomers contain only one glycol group on the non-reducing end of the molecule. The electrochemical behavior of Os(VI)tem modified deacetylated chitosan oligomers differs from Os(VI)tem modified simple saccharides, containing only glycol groups, predominantly in peak I'. Our results suggest that free amino groups are involved in Os(VI)tem modification of chitosan oligomers.Synthesis and Characterization of a Novel Ionic Liquid Based on N,N,N,N-tetramethylethylenediamine and its Application in the Synthesis of 1,8-dioxo-octahydro Xanthenes

Zahra Abdi Piralghar, Mohammad Mahmoodi Hashemi, Ali EzabadiPMID: 30152280 DOI: 10.2174/1386207321666180828092546

Abstract

In this work, we synthesized and characterized a novel Brönsted acidic ionic liquid from the reaction of N, N, N', N'-tetramethylethylenediamine with chlorosulfonic acid and explored its catalytic activity in 1, 8-dioxo-octahydroxanthenes synthesis.Dimedone, aryl aldehydes, and the ionic liquid as the catalyst were reacted under solvent-free conditions. The progressive of the reaction was monitored by a thin layer of chromatography (ethyl acetate/n-hexane = 1/5). All products were characterized as the basis of their spectra data and melting point by comparison with those reported in the literature.

The prepared ionic liquid was successfully applied in the synthesis of 1, 8-dioxooctahydroxanthenes in good to high yields on the reaction of aryl aldehyde and dimedone at 120°C under solvent-free conditions.

This research demonstrates that the catalyst is impressive for 1, 8-dioxo-octahydroxanthenes synthesis under solvent-free conditions.

The aroma of TEMED as an activation and stabilizing signal for the antibacterial enzyme HEWL

Zahra Seraj, Shahin Ahmadian, Matthew R Groves, Arefeh SeyedarabiPMID: 32428017 DOI: 10.1371/journal.pone.0232953

Abstract

The unpleasant smell released from dead bodies, may serve as an alarm for avoiding certain behaviour or as feeding or oviposition attractants for animals. However, little is known about their effect on the structure and function of proteins. Previously, we reported that using the aroma form of TEMED (a diamine), representative of the "smell of death", could completely inhibit the fibril formation of HEWL, as an antibacterial enzyme, and a model protein for fibrillation studies. To take this further, in this study we investigated the kinetics of TEMED using a number of techniques and in particular X-ray crystallography to identify the binding site(s) of TEMED and search for hotspot(s) necessary to inhibit fibril formation of HEWL. Structural data, coupled with other experimental data reported in this study, revealed that TEMED completely inhibited fibril formation and stabilized the structure of HEWL through enhancement of the CH-Π interaction and binding to an inhibitor hotspot comprised of residues Lys33, Phe34, Glu35 and Asn37 of HEWL. Additionally, results from this study showed that the binding of TEMED increased the activity and thermal stability of HEWL, helping to improve the function of this antibacterial enzyme. In conclusion, the role of the "smell of death", as an important signal molecule affecting the activity and stability of HEWL was greatly highlighted, suggesting that aroma producing small molecules can be signals for structural and functional changes in proteins.TEMED Enhanced Photoluminescent Imaging of Human Serum Proteins by Quantum Dots After PAGE

Na Na, Jin OuyangPMID: 30097935 DOI: 10.1007/978-1-4939-8745-0_13

Abstract

Polyacrylamide gel electrophoresis (PAGE) has become one of the most powerful and widely used separation techniques for complex biological samples, whose traditional detection methods include organic dye or silver staining. For simple, convenient, and ultrasensitive detection of proteins after PAGE, a novel enhanced photoluminescent (PL) imaging method was developed. Thioglycolic acid (TGA)-capped CdTe quantum dots (QDs) and the enhancer reagent tetramethylethylenediamine (TEMED) were introduced, achieving the direct detection of various proteins in native 1-DE, 2-DE and SDS-PAGE. Here we describe the general protocol of TEMED enhanced PL imaging by QDs, including materials, practical procedures, and some notes.Microwave based synthesis and spectral characterization of thermo-sensitive poly(N,N-diethylacrylamide) grafted pectin copolymer

Nuran Işıklan, Şeyma TokmakPMID: 29499266 DOI: 10.1016/j.ijbiomac.2018.02.155

Abstract

The functionalization of polysaccharides with synthetic polymers has attracted great attention owing to its application in many industrial fields. The aim of this work was to study the impact of pectin functionalization with N,N-diethylacrylamide (DEAAm). Pectin was modified via microwave-induced graft copolymerization of DEAAm using ceric ammonium nitrate (CAN) and N,N,N',N'-tetramethylethylenediamine (TEMED). FTIR,C NMR, DSC/TGA, XRD, and SEM techniques were used to verify the structure of graft copolymers. Various reaction conditions such as microwave irradiation time, temperature, microwave power, monomer, initiator, and TEMED concentrations were investigated to get a maximum grafting yield of 192%. Lower critical solution temperatures (LCST) of graft copolymers were determined by UV spectroscopy. Graft copolymers were found to be thermo-sensitive, with LCST of 31°C and high thermal resistance. Biocompatibility test of copolymers showed that copolymers were not cytotoxic to L929 fibroblasts cells and can be used as a biomaterial.

TMEDA in Iron-Catalyzed Hydromagnesiation: Formation of Iron(II)-Alkyl Species for Controlled Reduction to Alkene-Stabilized Iron(0)

Peter G N Neate, Mark D Greenhalgh, William W Brennessel, Stephen P Thomas, Michael L NeidigPMID: 32542848 DOI: 10.1002/anie.202006639

Abstract

N,N,N',N'-Tetramethylethylenediamine (TMEDA) has been one of the most prevalent and successful additives used in iron catalysis, finding application in reactions as diverse as cross-coupling, C-H activation, and borylation. However, the role that TMEDA plays in these reactions remains largely undefined. Herein, studying the iron-catalyzed hydromagnesiation of styrene derivatives using TMEDA has provided molecular-level insight into the role of TMEDA in achieving effective catalysis. The key is the initial formation of TMEDA-iron(II)-alkyl species which undergo a controlled reduction to selectively form catalytically active styrene-stabilized iron(0)-alkyl complexes. While TMEDA is not bound to the catalytically active species, these active iron(0) complexes cannot be accessed in the absence of TMEDA. This mode of action, allowing for controlled reduction and access to iron(0) species, represents a new paradigm for the role of this important reaction additive in iron catalysis.Sustainable Flow Synthesis of Encoded Beads for Combinatorial Chemistry and Chemical Biology

Hongxia Hu, Sergei Nikitin, Adam Bjørnholdt Berthelsen, Frederik Diness, Sanne Schoffelen, Morten MeldalPMID: 29969235 DOI: 10.1021/acscombsci.8b00052

Abstract

Monosized beads of polar resins were synthesized for combinatorial chemistry and chemical biology by sustainable microchannel flow synthesis. Regular, biocompatible, and optically encoded beads could be efficiently prepared on large scale and in high yield. In a preparative flow polymerization instrument, taking advantage of a designed T-connector for droplet formation, quality beads were synthesized with accurate size control using a minimal amount of recirculating silicon oil as suspension medium. Bead-size was controlled through shear imposed by the silicon oil flow rate. This process provided 86% yield of ∼500 μm macrobeads beads within a 20 μm size range with no deformities or vacuoles, ideally suited for combinatorial chemistry and protein binding studies. The simple flow equipment consisted of a syringe pump for monomer and initiator delivery, a T-connector, a gear pump for oil recirculation, a long, heated coil of Teflon tubing and a collector syringe. The method was used for preparation of PEGAbeads, optically encoded with fluorescent microparticles. The microparticle matrix (MPM) encoded beads were tested in a MPM-decoder showing excellent recognition in bead decoding.

Organocatalytic Synthesis of Methylene-Bridged N-Heterobiaryls

David E Stephens, Vu T Nguyen, Bhuwan Chhetri, Emily R Clark, Hadi D Arman, Oleg V LarionovPMID: 27808520 DOI: 10.1021/acs.orglett.6b02719

Abstract

A one-step synthesis of 1,1'- and 2,2'-methylene-bridged N-heterobiaryls directly from the corresponding N-heterocycles in a reaction with methylmagnesium chloride in the presence of catalytic amounts of N,N,N',N'-tetramethylethylenediamine under thermal and microwave conditions is reported. The split-and-merge methylenation of 2,2'-N-heterobiaryls and the direct ortho-alkylation of quinoline and isoquinoline with Grignard reagents have also been developed. Mechanistic studies identified several intermediates and provided insight into the formation and roles of magnesium hydride species in the process.X10 expansion microscopy enables 25-nm resolution on conventional microscopes

Sven Truckenbrodt, Manuel Maidorn, Dagmar Crzan, Hanna Wildhagen, Selda Kabatas, Silvio O RizzoliPMID: 29987134 DOI: 10.15252/embr.201845836

Abstract

Expansion microscopy is a recently introduced imaging technique that achieves super-resolution through physically expanding the specimen by ~4×, after embedding into a swellable gel. The resolution attained is, correspondingly, approximately fourfold better than the diffraction limit, or ~70 nm. This is a major improvement over conventional microscopy, but still lags behind modern STED or STORM setups, whose resolution can reach 20-30 nm. We addressed this issue here by introducing an improved gel recipe that enables an expansion factor of ~10× in each dimension, which corresponds to an expansion of the sample volume by more than 1,000-fold. Our protocol, which we termed X10 microscopy, achieves a resolution of 25-30 nm on conventional epifluorescence microscopes. X10 provides multi-color images similar or even superior to those produced with more challenging methods, such as STED, STORM, and iterative expansion microscopy (iExM). X10 is therefore the cheapest and easiest option for high-quality super-resolution imaging currently available. X10 should be usable in any laboratory, irrespective of the machinery owned or of the technical knowledge.Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry

Wenyang Zhang, Zhiwei Yuan, Lulu Huang, Jie Kang, Ruowei Jiang, Hongying ZhongPMID: 26865351 DOI: 10.1038/srep20981